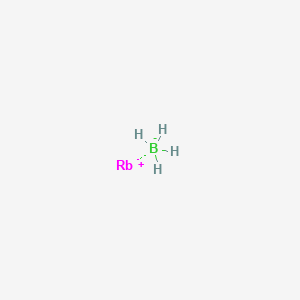

Rubidium tetrahydroborate(1-)

描述

Rubidium tetrahydroborate(1-) is an inorganic compound composed of rubidium and the tetrahydroborate anion. It is part of the broader class of tetrahydroborates, which are known for their potential applications in hydrogen storage due to their high hydrogen content. The compound is of interest in various fields, including materials science and chemistry, due to its unique properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Rubidium tetrahydroborate(1-) can be synthesized through the reaction of rubidium hydroxide with borane-tetrahydrofuran complex. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods: Industrial production of rubidium tetrahydroborate(1-) involves the use of rubidium carbonate and boric acid. The reactants are mixed in stoichiometric proportions and dissolved in water. The solution is then evaporated to yield rubidium tetrahydroborate(1-) as a crystalline solid. This method is efficient and scalable, making it suitable for large-scale production.

化学反应分析

General Reactivity of Rubidium Tetrahydroborate

Rubidium tetrahydroborate (RbBH₄) is a hypothetical alkali metal borohydride analog. While not explicitly documented in the provided sources, its reactivity can be inferred from related compounds like NaBH₄ and Rb’s behavior :

Synthetic Pathways (Hypothetical)

If synthesized, potential routes might include:

-

Metathesis Reaction :

(analogous to LiBH₄/NaBH₄ synthesis).

-

Direct Reaction :

(requires controlled conditions to avoid Rb’s violent H₂O/O₂ reactivity ).

Challenges in Study

Rubidium’s extreme reactivity with air and water complicates RbBH₄’s isolation. Handling would require inert atmospheres (e.g., argon/gloveboxes), as seen in rubidium enediamide synthesis .

Research Gaps

No experimental data on RbBH₄ exists in the provided sources. Future studies could explore:

-

Crystallography : Structural analysis via X-ray diffraction (similar to Cs enediamide complexes ).

-

Thermogravimetric Analysis : Decomposition pathways.

For authoritative data on RbBH₄, consult specialized databases (e.g., Reaxys, SciFinder) or experimental literature. The absence of direct references in the provided sources highlights the need for primary research on this compound.

科学研究应用

Hydrogen Storage

Overview : Rubidium tetrahydroborate(1-) is recognized for its potential in hydrogen storage systems. Borohydrides are known for their high hydrogen content and ability to release hydrogen gas upon hydrolysis or thermal decomposition.

Case Study :

- A study demonstrated that rubidium tetrahydroborate can release hydrogen effectively through controlled hydrolysis, making it a candidate for hydrogen storage technologies. The reaction can be represented as follows:

This reaction highlights its utility in fuel cells and other hydrogen-based energy systems .

Catalysis

Overview : Rubidium tetrahydroborate(1-) can act as a reducing agent in various chemical reactions, similar to other metal borohydrides.

Applications :

- Organic Synthesis : It has been utilized in the reduction of carbonyl compounds to alcohols. For instance, rubidium tetrahydroborate can reduce ketones and aldehydes under mild conditions, which is beneficial for synthesizing pharmaceuticals and fine chemicals.

- Catalytic Systems : Research indicates that when combined with transition metal catalysts, rubidium tetrahydroborate enhances the efficiency of hydrogenation reactions, potentially improving yields in synthetic processes .

Materials Science

Overview : The compound has applications in materials science, particularly in the development of advanced materials for electronics and photonics.

Applications :

- Composite Materials : Rubidium tetrahydroborate is being explored as a component in composite materials that require lightweight and high-strength properties. Its incorporation into polymer matrices has shown promise in enhancing mechanical properties while maintaining low density .

- Nanostructured Materials : The synthesis of nanostructured boron-based materials using rubidium tetrahydroborate has been investigated for applications in sensors and catalysts due to their high surface area and reactivity .

Environmental Applications

Overview : The environmental impact of borohydrides is an important consideration, particularly regarding waste management and remediation.

Applications :

- Waste Treatment : Rubidium tetrahydroborate can be used to treat industrial effluents containing heavy metals. Its reducing properties allow it to convert toxic metal ions into less harmful forms .

- Green Chemistry Initiatives : As a reducing agent, rubidium tetrahydroborate aligns with green chemistry principles by minimizing the use of hazardous substances in chemical processes .

作用机制

The mechanism of action of rubidium tetrahydroborate(1-) involves the release of hydrogen gas upon decomposition. The compound interacts with water or other proton sources to produce hydrogen gas and rubidium hydroxide. This reaction is facilitated by the presence of the tetrahydroborate anion, which acts as a hydrogen donor.

Molecular Targets and Pathways:

Hydrogen Release: The tetrahydroborate anion releases hydrogen atoms, which combine to form hydrogen gas.

Rubidium Ion Formation: The rubidium ion is formed as a byproduct and can participate in further chemical reactions.

相似化合物的比较

Rubidium tetrahydroborate(1-) can be compared with other similar compounds, such as:

Sodium tetrahydroborate: Similar in structure but has different reactivity and stability.

Potassium tetrahydroborate: Shares similar properties but differs in terms of solubility and reaction conditions.

Cesium tetrahydroborate: More reactive and less stable compared to rubidium tetrahydroborate(1-).

Uniqueness: Rubidium tetrahydroborate(1-) is unique due to its specific reactivity and stability, making it suitable for applications where other tetrahydroborates may not be effective. Its ability to release hydrogen efficiently makes it a valuable compound in hydrogen storage and fuel cell technologies.

生物活性

Rubidium tetrahydroborate(1-) (BH₄Rb) is a metal borohydride notable for its potential applications in various fields, including hydrogen storage and catalysis. This article explores its biological activity, focusing on its interactions, safety profiles, and potential applications.

Rubidium tetrahydroborate(1-) is characterized by its ability to release hydrogen gas upon contact with water, a property that can be both beneficial and hazardous. The reaction can be represented as follows:

This reaction indicates that BH₄Rb can act as a reducing agent, similar to other borohydrides like sodium borohydride (NaBH₄) .

1. Toxicity and Safety

Rubidium tetrahydroborate(1-) has been classified as a hazardous material due to its reactivity with water, which produces flammable hydrogen gas. The safety data indicate that exposure to the compound can lead to chemical burns and respiratory issues if inhaled or ingested .

| Property | Description |

|---|---|

| Chemical Formula | BH₄Rb |

| Molecular Weight | 83.45 g/mol |

| Hazard Classification | Flammable gas release upon contact with water |

| Safety Precautions | Avoid exposure to moisture; use appropriate PPE |

2. Biological Studies

Research on the biological effects of rubidium tetrahydroborate(1-) is limited, but some studies have explored its impact on cellular systems. For instance, viability assays using various cell lines have shown that borohydrides can affect cell metabolism and viability through their reducing properties.

A study conducted on the viability of Bacillus endospores demonstrated that borohydrides could influence respiratory activity and membrane integrity . This suggests potential applications in microbiological contexts, particularly in sterilization or biocontrol.

Case Study 1: Hydrogen Production

A recent study examined the controlled production of hydrogen from sodium borohydride reactions, providing insights into how similar metal borohydrides like BH₄Rb could be utilized for sustainable energy solutions. The study indicated that maintaining optimal pH levels during the hydrolysis of borohydrides could maximize hydrogen yield while minimizing hazardous by-products .

Case Study 2: Environmental Impact

Another investigation focused on the environmental implications of using borohydrides in industrial processes. The findings highlighted that while borohydrides are effective reducing agents, their disposal must be managed carefully due to their potential reactivity and toxicity .

Research Findings

Recent literature reviews have summarized the current understanding of metal borohydrides' properties and applications. Key findings include:

- Hydrogen Storage : Borohydrides like BH₄Rb are being explored for hydrogen storage due to their high hydrogen content and favorable thermodynamics .

- Catalytic Applications : The catalytic properties of rubidium tetrahydroborate(1-) are being investigated for organic synthesis reactions, particularly in reducing carbonyl compounds .

- Ionic Conductivity : Research has indicated that certain borohydrides exhibit interesting ionic conductivity properties, which could be useful in developing new materials for batteries and fuel cells .

常见问题

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of Rubidium tetrahydroborate(1-)?

Rubidium tetrahydroborate(1-) (RbBH₄) has a molecular formula of H₄BRb and a molecular weight of 100.30 g/mol . Its structure involves a tetrahedral BH₄⁻ anion coordinated to the Rb⁺ cation. Vibrational spectroscopy (e.g., IR or Raman) is critical for identifying coordination modes (η¹, η², η³) by analyzing B-H stretching frequencies, which typically range between 2000–2500 cm⁻¹ for terminal B-H bonds and lower frequencies for bridging interactions . X-ray diffraction (XRD) can further resolve ionic radii effects; Rb⁺ has a larger ionic radius (1.61 Å for 8-coordination) compared to Na⁺ or Li⁺, influencing lattice stability and bond lengths .

Q. What synthetic methodologies are employed to prepare Rubidium tetrahydroborate(1-)?

RbBH₄ is synthesized via metathesis reactions, such as the reaction of rubidium halides (e.g., RbCl) with alkali metal tetrahydroborates (e.g., NaBH₄) in anhydrous solvents like tetrahydrofuran. Pyrolysis of diborane (B₂H₆) in the presence of rubidium compounds may also yield higher boranes, though this requires rigorous temperature control to avoid decomposition . Post-synthesis purification involves vacuum sublimation or recrystallization to isolate RbBH₄ from byproducts.

Q. What safety protocols are essential for handling Rubidium tetrahydroborate(1-)?

Due to its reactivity with oxidizing agents and moisture, RbBH₄ must be stored under inert gas (e.g., argon). Laboratory handling requires impervious gloves (EN 374 standard), safety goggles, and respiratory protection if dust is generated . Spills should be contained using inert absorbents (e.g., sand) and disposed of via approved waste facilities to prevent environmental contamination . Decomposition products like hydrogen fluoride (HF) necessitate immediate access to eyewash stations and emergency showers .

Advanced Research Questions

Q. How does the coordination mode of RbBH₄ influence its reactivity in organometallic synthesis?

The hapticity (η¹, η², η³) of the BH₄⁻ ligand determines electron donation capacity and steric effects. For example, η³ coordination in transition metal complexes enhances reducing power, enabling selective hydrogenation of unsaturated bonds. Researchers can probe coordination modes using NMR spectroscopy (¹¹B or ¹H) to observe chemical shifts and coupling patterns, complemented by computational modeling (DFT) to map electron density distributions .

Q. What experimental design strategies optimize RbBH₄’s efficacy as a reducing agent in complex systems?

Factorial design (e.g., Doehlert matrix) is effective for optimizing parameters such as reagent concentration, solvent polarity, and temperature. For instance, in reductive amination, varying RbBH₄ stoichiometry (1.0–2.5 equiv) and reaction time (1–24 hrs) can maximize yield while minimizing side reactions like over-reduction. Kinetic studies (e.g., in situ FTIR) help identify rate-limiting steps and catalyst deactivation pathways .

Q. How do ionic radius variations among alkali metals affect the stability of tetrahydroborate complexes?

Rb⁺’s larger ionic radius compared to Li⁺ or Na⁺ reduces lattice energy in RbBH₄, increasing thermal instability. This can be quantified via thermogravimetric analysis (TGA), showing decomposition onset temperatures ~50°C lower than NaBH₄. Additionally, Rb⁺’s lower charge density weakens cation-anion interactions, as evidenced by longer M-B distances in XRD data (e.g., Rb-B ≈ 3.2 Å vs. Na-B ≈ 2.8 Å) .

Q. How can researchers mitigate risks from RbBH₄’s hazardous decomposition products?

Decomposition of RbBH₄ in acidic or humid conditions releases HF, which requires neutralization with calcium gluconate gel. Proactive measures include using gas scrubbers for HF capture and real-time monitoring via gas sensors. Encapsulation of RbBH₄ in metal-organic frameworks (MOFs) can stabilize the compound and delay hydrolysis .

Q. Methodological Guidance

- Structural Analysis : Combine XRD for crystallographic data with IR/Raman spectroscopy for bond characterization .

- Reaction Optimization : Employ factorial design to balance reducing agent efficiency and side-product formation .

- Safety Compliance : Adhere to OSHA/GHS protocols for personal protective equipment (PPE) and emergency response .

属性

IUPAC Name |

boranuide;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH4.Rb/h1H4;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYNORGDUJQERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH4-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20346-99-0 | |

| Record name | Borate(1-), tetrahydro-, rubidium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20346-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubidium tetrahydroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020346990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium tetrahydroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。